1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid

Catalog No.
S3159538
CAS No.
1218555-39-5
M.F
C14H15N3O3
M. Wt
273.292
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic ...

CAS Number

1218555-39-5

Product Name

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid

IUPAC Name

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid

Molecular Formula

C14H15N3O3

Molecular Weight

273.292

InChI

InChI=1S/C14H15N3O3/c18-13(17-6-2-1-3-12(17)14(19)20)9-4-5-10-8-15-16-11(10)7-9/h4-5,7-8,12H,1-3,6H2,(H,15,16)(H,19,20)

InChI Key

OQVKQAANTADAGX-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C=NN3

Solubility

not available

Synthetic Approaches to Indazoles

Field: Chemistry of Heterocyclic Compounds

Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Method: The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results: This approach has led to the development of a wide variety of 1H-indazoles with good to excellent yields .

Indole Derivatives

Field: Organic Chemistry

Application: Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Method: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Results: The application of indole derivatives as biologically active compounds has shown various biologically vital properties .

Indazole as PARP Inhibitors

Field: Medicinal Chemistry

Application: Indazole-containing compounds have been used as PARP inhibitors (PARPi). These inhibitors have been shown to enhance the cytotoxic effects of ionizing radiation and DNA-damaging chemotherapy agents .

Method: The specific method of application or experimental procedures would depend on the specific context, such as the type of cancer being treated .

Results: The use of indazole-based PARP inhibitors has shown promising results in enhancing the cytotoxic effects of certain treatments .

Indazole Derivatives as Antibacterial Agents

Field: Pharmaceutical Chemistry

Application: Indazole derivatives have been found to have a wide variety of medicinal applications, including as antibacterial agents .

Method: The specific method of application or experimental procedures would depend on the specific context, such as the type of bacterial infection being treated .

Results: The use of indazole derivatives as antibacterial agents has shown promising results in treating various bacterial infections .

Indazole as Phosphoinositide 3-Kinase Inhibitors

Field: Pharmacology

Application: Indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Method: The specific method of application or experimental procedures would depend on the specific context, such as the type of respiratory disease being treated .

Results: The use of indazole-based phosphoinositide 3-kinase inhibitors has shown promising results in treating various respiratory diseases .

Indazole Derivatives as Anti-Inflammatory Agents

Application: The derivatives of 1, 3-diazole show different biological activities such as anti-inflammatory .

Method: The specific method of application or experimental procedures would depend on the specific context, such as the type of inflammation being treated .

Results: The use of indazole derivatives as anti-inflammatory agents has shown promising results in treating various inflammations .

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes an indazole moiety and a piperidine ring. Its molecular formula is C14H15N3O3C_{14}H_{15}N_{3}O_{3} with a molecular weight of approximately 273.29 g/mol. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The indazole component is known for its role in various pharmacological applications, making this compound of interest in medicinal chemistry and drug development.

The chemical reactivity of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid can participate in typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Amidation: It can react with amines to form amides.

These reactions can be utilized in synthetic pathways to derive other useful compounds or modify the existing structure for enhanced properties.

Research indicates that compounds containing indazole and piperidine structures often exhibit significant biological activities, including:

  • Antitumor: Some derivatives show potential in inhibiting cancer cell proliferation.
  • Antimicrobial: The compound may possess properties that inhibit bacterial growth.
  • Neuroprotective: Certain studies suggest that similar compounds could have protective effects on neuronal cells.

The specific biological effects of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid require further investigation to establish its efficacy and mechanism of action.

Synthesis of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Indazole Ring: Starting from appropriate precursors, the indazole structure is synthesized through cyclization reactions.
  • Piperidine Derivation: The piperidine ring is formed or modified using alkylation or reduction methods.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via carbonylation techniques or direct carboxylation methods.

These steps may vary based on available reagents and desired yields, often requiring optimization for efficiency.

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid has several applications in scientific research:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting various diseases.
  • Chemical Biology: Used as a probe in biochemical assays to study biological processes.
  • Material Science: Investigated for its properties in developing new materials or coatings.

Its versatility makes it a valuable compound in multiple fields of research.

Interaction studies involving 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its biological activity against specific cell lines or pathogens.

These interactions can provide insights into the compound's efficacy and safety profile.

Several compounds share structural similarities with 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, including:

Compound NameStructure FeaturesUnique Properties
1-(1H-indole-3-carbonyl)piperidineIndole instead of indazoleDifferent biological activity profile
4-(piperidin-2-carboxamido)indazoleAmide functional groupPotentially different pharmacokinetics
2-(piperidin-4-yloxy)indazoleEther linkageVariation in solubility and stability

These compounds highlight the uniqueness of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, particularly in its specific functional groups that may influence its biological activity and applications. Each compound's distinct characteristics contribute to their respective roles in medicinal chemistry and pharmaceutical research.

XLogP3

1.5

Dates

Modify: 2023-08-18

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